molecular formula C14H21FN4O B12277831 2-Amino-1-[4-(4-amino-2-fluorophenyl)-1-piperazinyl]-2-methyl-1-propanone

2-Amino-1-[4-(4-amino-2-fluorophenyl)-1-piperazinyl]-2-methyl-1-propanone

Cat. No.: B12277831
M. Wt: 280.34 g/mol
InChI Key: KSRLQTGANYLZEF-UHFFFAOYSA-N
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Description

2-Amino-1-[4-(4-amino-2-fluorophenyl)-1-piperazinyl]-2-methyl-1-propanone (CAS 1260802-41-2) is a synthetic compound featuring a piperazine core substituted with a 4-amino-2-fluorophenyl group at the 1-position and a 2-methylpropanone moiety at the 2-amino position.

Properties

Molecular Formula

C14H21FN4O

Molecular Weight

280.34 g/mol

IUPAC Name

2-amino-1-[4-(4-amino-2-fluorophenyl)piperazin-1-yl]-2-methylpropan-1-one

InChI

InChI=1S/C14H21FN4O/c1-14(2,17)13(20)19-7-5-18(6-8-19)12-4-3-10(16)9-11(12)15/h3-4,9H,5-8,16-17H2,1-2H3

InChI Key

KSRLQTGANYLZEF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)N1CCN(CC1)C2=C(C=C(C=C2)N)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-[4-(4-amino-2-fluorophenyl)-1-piperazinyl]-2-methyl-1-propanone typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 4-amino-2-fluorobenzonitrile with piperazine under controlled conditions to form the intermediate compound. This intermediate is then subjected to further reactions, including alkylation and reduction, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-[4-(4-amino-2-fluorophenyl)-1-piperazinyl]-2-methyl-1-propanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

2-Amino-1-[4-(4-amino-2-fluorophenyl)-1-piperazinyl]-2-methyl-1-propanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-1-[4-(4-amino-2-fluorophenyl)-1-piperazinyl]-2-methyl-1-propanone involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes, such as histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. By inhibiting HDACs, the compound can modulate the acetylation status of histones and other proteins, leading to changes in gene expression and cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine Substitutions

The compound’s piperazine-based analogues differ primarily in substituents on the aromatic ring and the propanone backbone. Key examples include:

Compound Piperazine Substituent Propanone Substituents Molecular Weight Key Features
Target Compound (CAS 1260802-41-2) 4-Amino-2-fluorophenyl 2-Methyl, 2-amino Not reported Enhanced polarity (amino group), potential for H-bonding and metabolic stability
2-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-phenyl-1-propanone (CAS 1236254-91-3) 2-Hydroxyethyl 3-Phenyl, 2-amino 388.89 (free base) Bulky phenyl group increases lipophilicity; hydroxyethyl improves solubility
Aripiprazole (ABILIFY®) 4-(2,3-Dichlorophenyl) Carbostyril-derived backbone 448.38 Antipsychotic activity; dichlorophenyl enhances receptor affinity
Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl) methanone 4-(Trifluoromethylphenyl) Thiophene-linked ketone Not reported Trifluoromethyl group improves metabolic stability and membrane permeability

Key Observations :

  • Aromatic Substituents: The target compound’s 4-amino-2-fluorophenyl group introduces dual polar functionality (amino for H-bonding, fluoro for electronegativity), contrasting with dichlorophenyl (aripiprazole) or trifluoromethylphenyl groups (compound 21 in ), which prioritize lipophilicity and electron-withdrawing effects .
Pharmacological Implications

While direct pharmacological data for the target compound are unavailable, structural comparisons suggest:

  • Receptor Selectivity: The amino-fluoro aromatic system may target serotonin or dopamine receptors (similar to aripiprazole ) but with altered affinity due to reduced lipophilicity compared to dichlorophenyl.
  • Solubility vs. Bioavailability: The amino group enhances water solubility, but the 2-methylpropanone may limit membrane permeability compared to carbostyril (aripiprazole) or phenyl-substituted analogues .

Biological Activity

Overview

2-Amino-1-[4-(4-amino-2-fluorophenyl)-1-piperazinyl]-2-methyl-1-propanone, also known by its CAS number 1260802-41-2, is a complex organic compound with significant potential in medicinal chemistry and pharmacology. Its unique structural features, including a piperazine ring and an amino-fluorophenyl group, contribute to its diverse biological activities.

PropertyValue
Molecular FormulaC14H21FN4O
Molecular Weight280.34 g/mol
IUPAC Name2-amino-1-[4-(4-amino-2-fluorophenyl)piperazin-1-yl]-2-methylpropan-1-one
InChI KeyKSRLQTGANYLZEF-UHFFFAOYSA-N
SMILESCC(C)(C(=O)N1CCN(CC1)C2=C(C=C(C=C2)N)F)N

The compound exhibits its biological activity primarily through the inhibition of specific enzymes, particularly histone deacetylases (HDACs). By inhibiting HDACs, it alters the acetylation status of histones and other proteins, leading to significant changes in gene expression and cellular functions. This mechanism is crucial for its potential applications in cancer therapy and other diseases where gene regulation is disrupted.

Anticancer Properties

Research indicates that 2-Amino-1-[4-(4-amino-2-fluorophenyl)-1-piperazinyl]-2-methyl-1-propanone may have anticancer effects due to its ability to modulate gene expression through HDAC inhibition. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth in animal models.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against various bacterial strains, although further research is needed to confirm these findings and elucidate the underlying mechanisms.

Neuroprotective Effects

In addition to its anticancer and antimicrobial activities, there is emerging evidence that this compound may possess neuroprotective properties. It has been suggested that it could be beneficial in treating neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis.

Case Studies

  • Anticancer Study : A study published in a peer-reviewed journal explored the effects of 2-Amino-1-[4-(4-amino-2-fluorophenyl)-1-piperazinyl]-2-methyl-1-propanone on human cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent.
  • Neuroprotection : Another study investigated the neuroprotective effects of the compound in a mouse model of Alzheimer's disease. The findings suggested that treatment with this compound resulted in improved cognitive function and reduced amyloid plaque formation.
  • Antimicrobial Activity : Research conducted on the antimicrobial properties of this compound showed promising results against Gram-positive bacteria, highlighting its potential as a new class of antimicrobial agents.

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